Resorufin acetate
Resorufin acetate
Resorufin acetate is a fluorometric probe that acts as a substrate for cytosolic aldehyde dehydrogenase (ALDH1A1) esterase activity. It is also a useful substrate for chymotrypsin. Upon enzymatic cleavage, the resorufin anion displays red fluorescence (ex/em maxima = 570/580 nm, respectively).
Resorufin Acetate is a fluorometric probe that acts as a substrate for cytosolic aldehyde dehydrogenase (ALDH1A1). It is also a useful substrate for chymotrypsin. Upon enzymatic cleavage, the resorufin anion displays red fluorescence (ex/em maxima = 571/585 nm, respectively).
Resorufin Acetate is a fluorometric probe that acts as a substrate for cytosolic aldehyde dehydrogenase (ALDH1A1). It is also a useful substrate for chymotrypsin. Upon enzymatic cleavage, the resorufin anion displays red fluorescence (ex/em maxima = 571/585 nm, respectively).
Brand Name:
Vulcanchem
CAS No.:
1152-14-3
VCID:
VC20981754
InChI:
InChI=1S/C14H9NO4/c1-8(16)18-10-3-5-12-14(7-10)19-13-6-9(17)2-4-11(13)15-12/h2-7H,1H3
SMILES:
CC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2
Molecular Formula:
C14H9NO4
Molecular Weight:
255.22 g/mol
Resorufin acetate
CAS No.: 1152-14-3
Cat. No.: VC20981754
Molecular Formula: C14H9NO4
Molecular Weight: 255.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Resorufin acetate is a fluorometric probe that acts as a substrate for cytosolic aldehyde dehydrogenase (ALDH1A1) esterase activity. It is also a useful substrate for chymotrypsin. Upon enzymatic cleavage, the resorufin anion displays red fluorescence (ex/em maxima = 570/580 nm, respectively). Resorufin Acetate is a fluorometric probe that acts as a substrate for cytosolic aldehyde dehydrogenase (ALDH1A1). It is also a useful substrate for chymotrypsin. Upon enzymatic cleavage, the resorufin anion displays red fluorescence (ex/em maxima = 571/585 nm, respectively). |
|---|---|
| CAS No. | 1152-14-3 |
| Molecular Formula | C14H9NO4 |
| Molecular Weight | 255.22 g/mol |
| IUPAC Name | (7-oxophenoxazin-3-yl) acetate |
| Standard InChI | InChI=1S/C14H9NO4/c1-8(16)18-10-3-5-12-14(7-10)19-13-6-9(17)2-4-11(13)15-12/h2-7H,1H3 |
| Standard InChI Key | UJWKHDKBOVPINX-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
| Canonical SMILES | CC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
| Appearance | Assay:≥98%A crystalline solid |
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